4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate consists of two benzene rings connected by an ester group. The dihedral angle between the least-squares planes of the benzene rings and the C—O—C angle at the central O atom would need further investigation for precise values .Scientific Research Applications
Analytical Methods for Environmental Monitoring
Determination of Benzophenone-3 and its Metabolites in Human Serum A study presented a new analytical method for determining benzophenone-3, a compound structurally related to 4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate, and its main metabolites in human serum. This method employs dispersive liquid-liquid microextraction (DLLME) followed by liquid chromatography tandem mass spectrometry (LC-MS/MS), highlighting its application in studying percutaneous absorption processes and environmental monitoring of UV filters (Isuha Tarazona et al., 2013).
Environmental Impact and Degradation
Metabolism and Endocrine-Disrupting Activity of UV Filters Research on the metabolism of benzophenone-3 by rat and human liver microsomes explored the estrogenic and anti-androgenic activities of its metabolites. This study provides insight into the environmental and health impacts of UV filters, which share functional similarities with this compound, and underscores the importance of understanding the biotransformation and endocrine-disrupting potential of such compounds (Yoko Watanabe et al., 2015).
Advanced Materials and Chemical Synthesis
Synthesis of Antioxidant Agents A study focused on the synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives, including compounds structurally related to this compound, to test their antioxidant activity. This research demonstrates the compound's potential application in developing new antioxidant agents, highlighting its relevance in medicinal chemistry and materials science (T. Prashanth et al., 2013).
Environmental Remediation
Removal of Benzophenone-4 from Water Another application involves the development of tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4, a related UV filter, from water. This study suggests potential applications of similar compounds in environmental remediation, particularly in water treatment technologies to remove harmful substances from the environment (Xia Zhou et al., 2018).
Future Directions
Phenol derivatives, such as 4-Benzoylphenyl 2-(3-methoxyphenoxy)acetate, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .
Mechanism of Action
In general, esters are known to undergo reactions such as hydrolysis, reduction, and nucleophilic substitution. The benzylic position in this compound could potentially undergo free radical reactions . The presence of the methoxyphenoxy group might influence the compound’s solubility and its interaction with biological targets.
Properties
IUPAC Name |
(4-benzoylphenyl) 2-(3-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-25-19-8-5-9-20(14-19)26-15-21(23)27-18-12-10-17(11-13-18)22(24)16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKRLETTZLSUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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